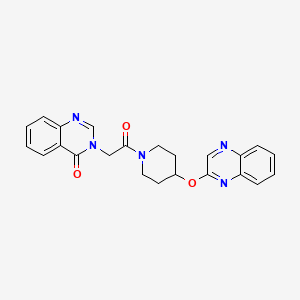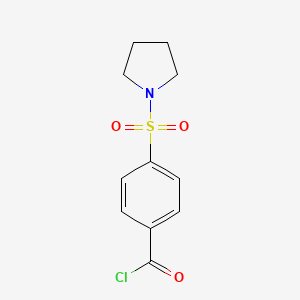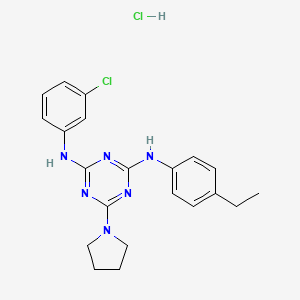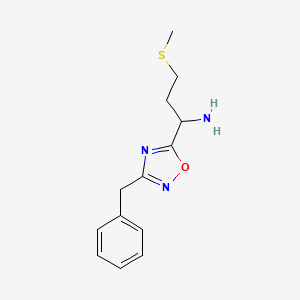
3-(2-oxo-2-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-2-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
Potential as Antihypertensive Agents
Research has indicated that certain piperidine derivatives with a quinazoline ring, similar in structure to 3-(2-oxo-2-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one, have been synthesized and tested for antihypertensive activity. Specifically, derivatives of this compound demonstrated strong hypotension effects in spontaneously hypertensive rat models, suggesting their potential use as antihypertensive agents (Takai et al., 1986).
In Vitro Antifungal Activity
A study on isoxazolo[3,4-b]quinolin-3(1H)-ones, which are structurally related to this compound, revealed their synthesis and evaluation for in vitro antifungal activity. This research highlights the potential application of such compounds in combating fungal infections (Sączewski et al., 2015).
Corrosion Inhibition in Mild Steel
The use of quinazolin-4(3H)-one derivatives, including compounds similar to this compound, has been investigated in mitigating corrosion of mild steel in acidic environments. These derivatives have demonstrated high effectiveness as corrosion inhibitors, which could have significant implications in industrial applications (Chen et al., 2021).
Stability Under Stress Conditions
Research on the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one, a compound structurally related to this compound, under various stress conditions has been conducted. This study is vital in understanding the durability and shelf life of such pharmaceutical substances, particularly in challenging environments (Gendugov et al., 2021).
Antimicrobial Activity
A series of quinoxaline-based compounds, including structures akin to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promise in combating various bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial agents (Patel et al., 2012).
Propriétés
IUPAC Name |
3-[2-oxo-2-(4-quinoxalin-2-yloxypiperidin-1-yl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-22(14-28-15-25-18-6-2-1-5-17(18)23(28)30)27-11-9-16(10-12-27)31-21-13-24-19-7-3-4-8-20(19)26-21/h1-8,13,15-16H,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXASVKNCCOPETR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-isopropylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383422.png)
![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)




![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole](/img/structure/B2383432.png)

![Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2383438.png)


amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2383441.png)
